N-isopentyl-2-(2-methoxyphenyl)acetamide
Description
N-Isopentyl-2-(2-methoxyphenyl)acetamide is an acetamide derivative featuring an isopentyl (3-methylbutyl) group attached to the nitrogen atom and a 2-methoxyphenyl substituent at the α-carbon of the acetamide backbone. For instance, compounds like N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) () share the N-isopentyl motif and demonstrate synthetic relevance in medicinal chemistry .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI Key |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research Applications
-
Analgesic Development :
N-isopentyl-2-(2-methoxyphenyl)acetamide has been explored for its analgesic properties. Studies indicate that compounds with similar structures exhibit antinociceptive effects, particularly through interactions with the κ-opioid receptor. Research shows that modifications in the compound can enhance its potency and selectivity for these receptors, suggesting potential as a therapeutic agent for pain relief . -
Anti-inflammatory Properties :
The compound's structural analogs have demonstrated effectiveness in modulating inflammatory pathways. This could provide a basis for developing treatments for inflammatory diseases by targeting specific cellular mechanisms . -
Drug Screening and Development :
This compound serves as a valuable tool in drug screening assays due to its ability to interact with various biological targets. Its efficacy in binding studies can lead to insights into the design of new drugs with improved therapeutic profiles .
Case Studies and Research Findings
Several studies have documented the biological effects and applications of this compound:
- Binding Affinity Studies : Research involving this compound has focused on its binding affinity to opioid receptors. For instance, a study highlighted that structural modifications could lead to enhanced receptor selectivity and reduced side effects, making it a promising candidate for further development .
- Inflammatory Disease Models : In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models, indicating its potential utility in treating conditions like arthritis or other inflammatory disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
a) N-(2-Methoxyphenyl)Acetamide (CAS 93-26-5)
- Structure : Lacks the isopentyl group, with a direct N-(2-methoxyphenyl) substitution.
- Properties : Molecular weight = 165.19 g/mol, melting point = 70–74°C, density = 1.16 g/cm³.
- Applications : Used as an intermediate in organic synthesis and pharmaceutical production .
b) N-[6-Hexyl-3-(2-Methoxyphenyl)-2-Methyl-4-Oxo-4H-Chromen-7-Yl]Acetamide (35a)
- Structure : Incorporates a chromen ring and a hexyl chain, enhancing lipophilicity.
- Activity : Acts as a Formyl Peptide Receptor 1 (FPR1) antagonist, with molecular modeling studies suggesting strong protein interactions .
c) N-(2-Methoxyphenyl)-2-(4-Piperidin-1-Ylquinazoline-2-Sulfonyl)Acetamide (39)
- Structure : Features a sulfonyl-quinazoline group linked to the acetamide.
- Activity : Exhibits potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay) .
d) N-(2-Methoxyphenyl)-2-Phenyl-2-(Phenylsulfanyl)Acetamide
- Structure : α-carbon substituted with phenyl and phenylsulfanyl groups.
Pharmacological and Physicochemical Comparisons
*Estimated based on structural analogs.
Preparation Methods
Synthesis of 2-(2-Methoxyphenyl)Acetyl Chloride
The reaction begins with the conversion of 2-(2-methoxyphenyl)acetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, heating 2-(2-methoxyphenyl)acetic acid (1.0 eq) with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) at 40–50°C for 3 hours yields the acid chloride in >95% purity.
Amidation with Isopentylamine
The acid chloride is subsequently reacted with isopentylamine (1.5 eq) in the presence of a base such as triethylamine (TEA) to neutralize HCl. A typical procedure involves dropwise addition of isopentylamine to the acid chloride in DCM at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate), achieving yields of 78–85%.
Key Reaction Parameters:
-
Solvent: DCM, THF, or toluene
-
Temperature: 0°C to room temperature
-
Base: TEA, pyridine, or NaHCO₃
Coupling Reagent-Mediated Amidation
Carbodiimide-Based Coupling
2-(2-Methoxyphenyl)acetic acid (1.0 eq) is activated using N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in the presence of hydroxybenzotriazole (HOAt, 1.1 eq) to minimize racemization. Isopentylamine (1.2 eq) is added to the activated intermediate in DMF or THF, and the mixture is stirred at room temperature for 24 hours. Workup includes filtration to remove dicyclohexylurea (DCU) and solvent evaporation, yielding the product in 70–80% purity.
Uranium/Guanidinium Salts
Alternative coupling agents such as HATU or HBTU offer faster reaction times (6–8 hours) but at higher cost. For instance, HATU-mediated coupling in DMF at 0°C to room temperature achieves 82% yield with >90% purity.
Comparative Data:
| Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/HOAt | THF | 24 | 75 | 85 |
| EDC/HOAt | DMF | 18 | 80 | 88 |
| HATU | DMF | 6 | 82 | 92 |
Ester Hydrolysis and Amidation
Methyl Ester Preparation
2-(2-Methoxyphenyl)acetic acid is esterified using methanol and catalytic H₂SO₄ (2–5 mol%) under reflux (4–6 hours). The methyl ester intermediate is isolated in 90–95% yield via distillation.
Aminolysis with Isopentylamine
The methyl ester (1.0 eq) is reacted with excess isopentylamine (2.0 eq) in methanol or ethanol at 60–80°C for 12–24 hours. This method avoids coupling reagents but requires prolonged heating, yielding 65–72% product.
Advantages and Limitations:
-
Advantages: No acid chloride handling; suitable for large-scale synthesis.
-
Limitations: Lower yields due to equilibrium limitations; requires excess amine.
Ugi Multicomponent Reaction (MCR)
Reaction Components
The Ugi-4CR employs:
-
Aldehyde: 2-Methoxybenzaldehyde
-
Amine: Isopentylamine
-
Carboxylic Acid: Acetic acid
-
Isocyanide: tert-Butyl isocyanide
Procedure
Components are mixed in methanol at room temperature for 24–48 hours. The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and Mumm rearrangement. The product is isolated via extraction (ethyl acetate/water) and chromatography, yielding 55–60%.
Key Considerations:
-
Solvent: Methanol, ethanol, or dichloroethane
-
Yield: Moderate (55–60%) due to competing pathways
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 78–85 | High | Low | 90–95 |
| Coupling Reagents | 70–82 | Moderate | High | 85–92 |
| Ester Aminolysis | 65–72 | High | Low | 80–85 |
| Ugi MCR | 55–60 | Low | Moderate | 75–80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-isopentyl-2-(2-methoxyphenyl)acetamide?
- Methodology : Synthesis typically involves coupling 2-methoxyphenylacetic acid derivatives with isopentylamine. A base (e.g., triethylamine) is used to neutralize HCl generated during amide bond formation. Solvents like dichloromethane or THF are employed under controlled temperatures (0–5°C) to manage exothermic reactions. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize yields by adjusting molar ratios, solvent polarity, and reaction time.
Q. How can structural integrity and purity of This compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR, focusing on methoxy (-OCH), acetamide (-NHCO-), and isopentyl group signals .
- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm) and N–H stretching (~3300 cm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What stability considerations are critical for storing This compound?
- Storage Guidelines : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or extreme pH conditions. Stability assays (e.g., accelerated degradation studies) can predict shelf life .
Advanced Research Questions
Q. How does This compound interact with biological targets, and what mechanistic insights exist?
- Mechanistic Studies :
- Kinase Inhibition Assays : Test activity against kinases (e.g., CDK2) using fluorescence polarization or radiometric assays. Compare IC values with structurally similar acetamides .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., ATP-binding pockets). Validate with mutagenesis studies .
Q. How can researchers resolve contradictions in reported bioactivity data for This compound derivatives?
- Data Analysis Strategies :
- Cell Line Variability : Assess activity across multiple cell lines (e.g., MCF-7, HCT-116) using MTT assays. Control for factors like passage number and culture conditions .
- Dose-Response Curves : Generate EC values under standardized protocols to minimize inter-lab variability .
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, or in-house libraries to identify trends or outliers .
Q. What computational methods predict the physicochemical and ADMET properties of This compound?
- In Silico Tools :
- QSAR Models : Use tools like Schrodinger’s QikProp to estimate logP, solubility, and permeability .
- ADMET Prediction : Platforms like SwissADME or ProTox-II assess toxicity, metabolic stability, and CYP450 interactions .
Q. How can crystallographic data improve the design of This compound analogs?
- Crystallography Workflow :
- Structure Determination : Use SHELX programs for X-ray diffraction data refinement. Analyze bond angles, torsion angles, and packing interactions .
- Structure-Activity Relationships (SAR) : Correlate crystal lattice interactions (e.g., hydrogen bonds, π-stacking) with bioactivity to guide analog synthesis .
Methodological Tables
| Parameter | Recommended Technique | Reference |
|---|---|---|
| Purity Validation | HPLC (C18 column, MeOH/HO) | |
| Bioactivity Screening | MTT assay (48–72 hr incubation) | |
| Molecular Docking | AutoDock Vina (PDB: 1AQ1) | |
| Stability Testing | Accelerated degradation (40°C/75% RH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
